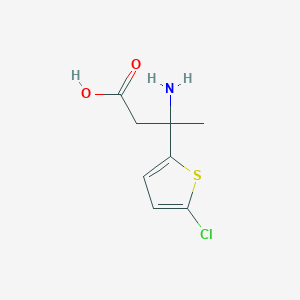

3-Amino-3-(5-chlorothiophen-2-YL)butanoic acid

Description

Properties

Molecular Formula |

C8H10ClNO2S |

|---|---|

Molecular Weight |

219.69 g/mol |

IUPAC Name |

3-amino-3-(5-chlorothiophen-2-yl)butanoic acid |

InChI |

InChI=1S/C8H10ClNO2S/c1-8(10,4-7(11)12)5-2-3-6(9)13-5/h2-3H,4,10H2,1H3,(H,11,12) |

InChI Key |

BXQDJYFVIIEZFM-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)O)(C1=CC=C(S1)Cl)N |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Amination of α,β-Unsaturated Precursors

A Michael addition strategy employs α,β-unsaturated carbonyl intermediates. For example:

- Intermediate Preparation : 3-(5-Chlorothiophen-2-yl)acrylic acid is synthesized via Knoevenagel condensation of 5-chlorothiophene-2-carbaldehyde with malonic acid.

- Amination : The α,β-unsaturated intermediate undergoes nucleophilic attack by ammonia or protected amines (e.g., benzylamine) in polar aprotic solvents (DMF, THF) at 0–25°C.

- Deprotection : If a protected amine is used (e.g., Boc or Cbz), acidic hydrolysis (HCl/MeOH) or catalytic hydrogenation removes the protecting group.

| Step | Reagent/Solvent | Temperature | Yield |

|---|---|---|---|

| Condensation | Malonic acid, pyridine | 80°C | 75–85% |

| Amination | NH₃, DMF | 0–25°C | 60–70% |

| Deprotection | 6M HCl, MeOH | Reflux | >90% |

Reductive Amination of Keto Acids

An alternative route uses 3-(5-chlorothiophen-2-yl)-3-oxobutanoic acid:

- Ketone Formation : Friedel-Crafts acylation of 5-chlorothiophene with diketene or acetyl chloride.

- Reductive Amination : Reaction with ammonium acetate and NaBH₃CN in methanol, followed by acid workup.

Advantages : Higher stereocontrol and compatibility with scale-up.

Critical Reaction Parameters

Solvent Selection

- Polar aprotic solvents (DMF, THF) enhance nucleophilicity in amination steps.

- Water-immiscible solvents (toluene, MTBE) reduce side reactions during Boc protection.

Temperature and Time

- Low temperatures (0–25°C) minimize dimerization during Michael addition.

- Prolonged heating (>12h) in reductive amination improves yield but risks racemization.

Purification and Characterization

Isolation Techniques

- Crystallization : Methanol/water mixtures (2:1) precipitate the product with >95% purity.

- Chromatography : Silica gel chromatography (ethyl acetate/hexane) resolves stereoisomers.

Analytical Data

| Technique | Key Observations | Source |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 7.25 (d, J=3.8 Hz, 1H, thiophene), δ 3.15 (m, 2H, CH₂), δ 2.45 (m, 1H, CH), δ 1.90 (s, 2H, NH₂) | |

| ¹³C NMR | 173.2 ppm (COOH), 135.1 ppm (C-Cl), 52.3 ppm (C-NH₂) | |

| HPLC | Retention time: 8.2 min (C18 column, 80:20 H₂O/MeCN); purity >99% |

Challenges and Optimizations

- Racemization : The α-carbon’s stereochemistry is prone to epimerization above 40°C. Using chiral auxiliaries (e.g., Evans oxazolidinones) or low-temperature conditions mitigates this.

- Impurity Control : Condensation byproducts (e.g., dimers) are minimized by slow reagent addition and diluted reaction mixtures.

Industrial Feasibility

- Cost-Efficiency : Starting materials like 5-chlorothiophene (~$50/kg) and malonic acid (~$20/kg) ensure scalability.

- Green Chemistry : Water-mediated reactions and solvent recycling (toluene, MeOH) align with sustainable practices.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(5-chlorothiophen-2-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

3-Amino-3-(5-chlorothiophen-2-yl)butanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(5-chlorothiophen-2-yl)butanoic acid involves its interaction with specific molecular targets. The amino group and the chlorinated thiophene ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

Table 1: Key Structural and Functional Group Comparisons

Key Observations :

- Lipophilicity: The 5-chlorothiophene group in the target compound likely increases lipophilicity compared to simple butanoic acid or 3-methylbutanoic acid, which are more hydrophilic .

- Acidity: The carboxylic acid group (pKa ~4.8–5.0) is common to all listed compounds. However, electron-withdrawing effects of the chlorine atom in the thiophene ring may slightly lower the pKa of the target compound compared to unsubstituted butanoic acid .

Analytical and Functional Behavior

- Volatility: Butanoic acid and its methyl derivatives are volatile under ambient conditions, as evidenced by atmospheric measurements (e.g., 100 pptv peaks) . The target compound’s aromatic and polar groups may reduce volatility compared to aliphatic analogs.

- Extraction Efficiency: Techniques like SPME-Arrow preferentially extract branched-chain acids (e.g., 3-methylbutanoic acid) due to their hydrophobicity . The target compound’s chlorothiophene group may enhance extraction efficiency in non-polar matrices.

Biological Activity

3-Amino-3-(5-chlorothiophen-2-yl)butanoic acid is an organic compound characterized by its unique structure, which includes an amino group and a 5-chlorothiophen-2-yl moiety attached to a butanoic acid backbone. This compound has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and pharmacology.

The molecular formula of this compound is , with a molecular weight of approximately 219.69 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 78-82 °C |

| Melting Point | 55-59 °C |

| Flash Point | 113 °C |

| LogP | 0.77 |

These properties suggest that the compound may exhibit favorable interactions with biological macromolecules, influencing its biological activity.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Hydrogen Bonding : The amino group can form hydrogen bonds with various biological targets, enhancing its binding affinity.

- π-π Interactions : The thiophene ring engages in π-π stacking interactions with aromatic residues in proteins, potentially modulating enzyme or receptor activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Enzyme Modulation : Interaction studies have shown that it can influence enzyme kinetics, particularly those involved in metabolic pathways.

- Receptor Binding : The compound may interact with G protein-coupled receptors (GPCRs), which play critical roles in cellular signaling and regulation .

Case Studies

Several studies have explored the biological implications of this compound:

Comparative Analysis

A comparison with structurally similar compounds reveals insights into the unique properties of this compound:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Amino-3-(5-chlorothiophen-2-yl)butanoic acid | Contains an amino group at the fourth position | |

| β-(5-Chloro-2-thienyl)GABA | Related to gamma-amino butyric acid |

The structural variations significantly influence their reactivity and biological properties, highlighting the importance of specific substitutions on the thiophene ring and butanoic acid backbone.

Q & A

Q. What are the optimal synthetic routes for 3-Amino-3-(5-chlorothiophen-2-YL)butanoic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves coupling 5-chlorothiophene derivatives with amino acid precursors. Reaction optimization includes:

- Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation.

- Catalyst Selection : Use Pd-based catalysts for cross-coupling reactions, as seen in analogous thiophene syntheses .

- Purification : Employ gradient elution in reverse-phase HPLC (C18 columns) to isolate the compound from byproducts. Precipitate impurities using cold ethanol .

Q. How can researchers characterize the electronic effects of the 5-chloro substituent on the thiophene ring?

- Methodological Answer :

- Spectroscopic Analysis : Use UV-Vis spectroscopy to compare absorption maxima with non-chlorinated analogues. The chloro group induces a bathochromic shift due to electron-withdrawing effects .

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution and HOMO-LUMO gaps .

Q. What crystallographic techniques are recommended for resolving the stereochemistry of this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXTL for data refinement, ensuring anisotropic displacement parameters for non-H atoms. Mercury CSD 2.0 aids in visualizing intermolecular interactions (e.g., hydrogen bonds between the amino and carboxylic groups) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activities across studies?

- Methodological Answer :

- Meta-Analysis : Compile data from receptor-binding assays (e.g., GABAA or NMDA receptors) and stratify by experimental variables (e.g., cell line, assay pH). Use statistical tools like ANOVA to identify confounding factors .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics under standardized conditions to reconcile discrepancies in affinity measurements .

Q. What strategies are effective for probing the compound’s metabolic stability in vitro?

- Methodological Answer :

- Hepatocyte Incubations : Incubate with primary hepatocytes (human/rat) and monitor degradation via LC-MS/MS. Use isotopically labeled internal standards (e.g., <sup>13</sup>C-carboxylic acid) for quantification .

- Enzyme Inhibition Studies : Test CYP450 isoform interactions using fluorogenic substrates (e.g., CYP3A4 with luciferin-IPA) .

Q. How can computational tools predict the compound’s interaction with membrane transporters?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model the compound in a lipid bilayer (e.g., POPC membrane) using GROMACS. Analyze free-energy profiles for passive diffusion vs. transporter-mediated uptake .

- Docking Studies : Use AutoDock Vina to screen against ABC transporters (e.g., P-gp) and identify key binding residues .

Q. What experimental designs are suitable for assessing the compound’s enantiomer-specific bioactivity?

- Methodological Answer :

- Chiral Chromatography : Separate enantiomers using a Chiralpak IA column (hexane:isopropanol, 90:10) and test each fraction in cell-based assays (e.g., neuroprotection models) .

- Circular Dichroism (CD) : Correlate optical activity with receptor activation profiles (e.g., GABAB vs. GABAA responses) .

Key Notes

- For structural ambiguity, combine SCXRD with spectroscopic data (e.g., <sup>13</sup>C NMR coupling constants) .

- Address data contradictions via multi-technique validation (e.g., ITC + MD simulations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.